molecular formula C21H22N4O B450927 4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE

4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE

Cat. No.: B450927
M. Wt: 346.4g/mol
InChI Key: ZTVWNKLJCOLUQK-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-methylbenzylidene)benzohydrazide is a complex organic compound that features a pyrazole ring and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-methylbenzylidene)benzohydrazide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-methylbenzylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-methylbenzylidene)benzohydrazide exerts its effects involves:

Properties

Molecular Formula

C21H22N4O

Molecular Weight

346.4g/mol

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H22N4O/c1-15-4-6-18(7-5-15)13-22-23-21(26)20-10-8-19(9-11-20)14-25-17(3)12-16(2)24-25/h4-13H,14H2,1-3H3,(H,23,26)/b22-13+

InChI Key

ZTVWNKLJCOLUQK-LPYMAVHISA-N

SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN3C(=CC(=N3)C)C

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3C(=CC(=N3)C)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN3C(=CC(=N3)C)C

Origin of Product

United States

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